molecular formula C21H15NO2S B560439 (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one CAS No. 1380593-17-8

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one

Cat. No. B560439
M. Wt: 345.416
InChI Key: JQWPSUIXKSIMCL-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent, direct, non-cytotoxic 5-lipoxygenase (5-LO) inhibitor;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Anticonvulsant Activity

Compounds similar to (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one have been studied for their potential in anticonvulsant activity. For instance, a series of N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-(4-substitutedbenzaldehyde)-semicarbazones showed significant anticonvulsant activities in various models. This highlights the compound's relevance in the development of new antiepileptic drugs (Rajak et al., 2010).

Photochemical Properties

Compounds with structures similar to the target compound have been explored for their photochemical properties. For example, 5-Methyl-1,4-naphthoquinone, a compound with a naphthalene moiety, has been studied for its kinetics and mechanism of photoenolization, which could be relevant for understanding the photochemical behavior of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one (Chiang et al., 1997).

Antimicrobial and Anti-Proliferative Activities

Derivatives similar to the target compound have been investigated for antimicrobial and anti-proliferative activities. A study on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, which shares a structural resemblance with the target compound, showed notable antimicrobial and anti-proliferative effects (Mansour et al., 2020).

Antihyperglycemic Activity

Compounds structurally similar to (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one have been synthesized and evaluated for their antihyperglycemic activity. For instance, 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives were studied for their potential in lowering blood glucose levels (Imran et al., 2009).

5-Lipoxygenase Inhibition

Certain naphthalene and thiazole derivatives have been explored for their potential as 5-lipoxygenase inhibitors, which can be relevant for the study of (5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one. This class of compounds might offer insights into developing novel anti-inflammatory drugs (Ducharme et al., 1994).

properties

CAS RN

1380593-17-8

Product Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one

Molecular Formula

C21H15NO2S

Molecular Weight

345.416

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one

InChI

InChI=1S/C21H15NO2S/c1-24-18-10-6-14(7-11-18)12-19-20(23)22-21(25-19)17-9-8-15-4-2-3-5-16(15)13-17/h2-13H,1H3/b19-12-

InChI Key

JQWPSUIXKSIMCL-UNOMPAQXSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC4=CC=CC=C4C=C3

synonyms

(Z)-5-(4-methoxybenzylidene)-2-(naphthalen-2-yl)-5H-thiazol-4-one;  ST-1237

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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